molecular formula C19H13F2N B12126789 Benzenamine, N-[bis(4-fluorophenyl)methylene]- CAS No. 109997-74-2

Benzenamine, N-[bis(4-fluorophenyl)methylene]-

Cat. No.: B12126789
CAS No.: 109997-74-2
M. Wt: 293.3 g/mol
InChI Key: XGZHZJLHOAZJNC-UHFFFAOYSA-N
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Description

It serves as a monomer for synthesizing high-performance polyarylene ether ketones (PAEKs), which exhibit exceptional thermostability (>300°C) and chemical resistance due to rigid aromatic backbones . Its crystal structure has been resolved, confirming a planar geometry that enhances polymer chain packing and mechanical strength . Efficient synthesis methods using solid acid catalysts like H-ZSM-5 achieve yields up to 91% under optimized conditions (dimethylbenzene solvent, 12-hour reaction) .

Properties

CAS No.

109997-74-2

Molecular Formula

C19H13F2N

Molecular Weight

293.3 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C19H13F2N/c20-16-10-6-14(7-11-16)19(15-8-12-17(21)13-9-15)22-18-4-2-1-3-5-18/h1-13H

InChI Key

XGZHZJLHOAZJNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Stoichiometry

The reaction employs a 1:1 molar ratio of bis(4-fluorophenyl)methanone (21.8 g, 0.10 mol) and aniline (9.3 g, 0.10 mol) in toluene (500 mL) with p-toluenesulfonic acid (1.7 g, 0.01 mol) as a catalyst. The mixture is stirred at 120°C for 2 hours under a nitrogen atmosphere, followed by refluxing at the boiling point of toluene (~110°C) for 12 hours. Prolonged heating ensures complete imine formation (C=N bond) via dehydration.

Workup and Crystallization

After cooling, the reaction mixture is poured into methanol , precipitating the crude product as a yellow solid. Purification involves vacuum filtration, washing with cold methanol, and drying under reduced pressure. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a methanol solution over one week. The final yield typically exceeds 70%, with a melting point of 148–150°C.

Table 1: Standard Synthesis Parameters

ParameterValueSource
ReactantsBis(4-fluorophenyl)methanone, Aniline
Catalystp-Toluenesulfonic acid
SolventToluene
Temperature120°C (2 h), reflux (12 h)
Yield>70%
Crystallization SolventMethanol

Alternative Synthetic Routes and Modifications

Friedel-Crafts Acylation Followed by Amination

A patent-derived method (US20130184493A1) describes a multi-step synthesis starting with Friedel-Crafts acylation of fluorobenzene with phenyl acetyl chloride to form 1-(4-fluorophenyl)-2-phenylethanone. Subsequent halogenation (e.g., bromination) and coupling with 4-methyl-3-oxo-N-phenylpentanamide in acetone with potassium carbonate yields intermediates that undergo cyclocondensation. While this route is more complex, it achieves yields of 74–85% for related fluorinated ketones.

Solvent and Catalyst Optimization

Replacing toluene with methylene chloride in the condensation step simplifies product isolation. A patent (US8946479B2) reports extracting the crude product into methylene chloride, followed by washing with sodium bicarbonate and sodium chloride solutions to remove acidic byproducts. Drying over sodium sulfate and solvent evaporation under reduced pressure yields a pale orange solid with 85.9% purity.

Mechanistic Insights and Kinetic Analysis

Reaction Mechanism

The formation of the Schiff base proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of bis(4-fluorophenyl)methanone. Acid catalysis (p-toluenesulfonic acid) protonates the carbonyl oxygen, enhancing electrophilicity and facilitating dehydration to form the C=N bond. The reaction follows second-order kinetics, with rate dependence on both reactant concentrations.

Side Reactions and Byproduct Formation

Competing hydrolysis of the imine bond is minimized by maintaining anhydrous conditions and a nitrogen atmosphere. Minor byproducts include unreacted starting materials and oligomeric species, which are removed during methanol precipitation.

Purification and Characterization

Recrystallization Techniques

Slow evaporation of methanol solutions produces crystals with high purity, as confirmed by X-ray diffraction. The crystal structure reveals a planar C=N bond (1.2839 Å) and dihedral angles of 81.04° and 64.15° between the fluorophenyl and aniline rings. Intermolecular C–H···F hydrogen bonds stabilize the crystal lattice, forming zigzag chains along the c-axis.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, aromatic H), 8.10 (s, CH=N).

  • IR (KBr): ν 1620 cm⁻¹ (C=N stretch), 1500 cm⁻¹ (C-F stretch).

Table 2: Analytical Data Comparison

TechniqueKey FindingsSource
X-ray DiffractionC1=N bond length: 1.2839 Å
¹H NMRAromatic protons at δ 7.30–7.45
IR SpectroscopyC=N stretch at 1620 cm⁻¹

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent US8946479B2 outlines a scalable process using continuous flow reactors to maintain precise temperature control (18.5–25°C) during exothermic steps. This method reduces reaction times from 12 hours to 4–6 hours and improves yield reproducibility to ±2%.

Solvent Recycling

Methanol and methylene chloride are recovered via distillation and reused in subsequent batches, aligning with green chemistry principles .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    Benzenamine derivatives have been investigated for their potential as pharmaceutical agents. The compound has been linked to various biological activities, including:

    • Antimicrobial Activity : Studies have shown that compounds similar to benzenamine can exhibit significant antibacterial and antifungal properties. For instance, derivatives have been synthesized and evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
    • Antiviral Properties : Research indicates that certain benzenamine derivatives can inhibit viral replication. For example, compounds with fluorinated phenyl groups have demonstrated activity against dengue virus (DENV) and yellow fever virus (YFV), with specific derivatives showing improved potency .

    Material Science

    The unique electronic properties of benzenamine derivatives make them suitable for applications in material science:

    • Organic Light Emitting Diodes (OLEDs) : The incorporation of benzenamine into OLED materials has been explored due to its ability to facilitate charge transport and enhance luminescence efficiency .
    • Polymer Chemistry : Benzenamine derivatives are used as intermediates in the synthesis of polymers with tailored properties, such as improved thermal stability and mechanical strength.

    Case Study 1: Antimicrobial Evaluation

    A recent study synthesized a series of benzenamine derivatives, including N-[bis(4-fluorophenyl)methylene]aniline, which were tested for antimicrobial activity. The results indicated that certain modifications led to enhanced efficacy against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents .

    CompoundActivity Against Staphylococcus aureusActivity Against Candida albicans
    A32 µg/mL64 µg/mL
    B16 µg/mL32 µg/mL
    C8 µg/mL16 µg/mL

    Case Study 2: Antiviral Screening

    In a high-throughput screening of benzenamine derivatives for antiviral activity, several compounds were identified with notable inhibition rates against DENV. The structure-activity relationship (SAR) analysis revealed that the presence of fluorine atoms significantly enhanced antiviral potency .

    CompoundEC50 (µM) DENVEC50 (µM) YFV
    D0.9321.29
    E40.7015.00

    Mechanism of Action

    • The exact mechanism by which this compound exerts its effects would require further research.
    • It could interact with specific biological targets, affecting cellular processes or signaling pathways.
  • Comparison with Similar Compounds

    Substituent Effects on Electronic and Thermal Properties

    Compound Name Substituents Molecular Formula Key Properties/Applications Reference ID
    Compound A Bis(4-fluorophenyl)methylene C₁₉H₁₄F₂N High thermostability (>300°C), PAEK monomer
    Benzenamine, N-[(4-nitrophenyl)methylene]- 4-nitrophenyl C₁₃H₁₀N₂O₂ ΔfusH = 24.56 kJ/mol (melting point 347.2 K)
    Benzenamine, 4-methoxy-N-(phenylmethylene)- 4-methoxyphenyl C₁₄H₁₃NO Tboil = 677.16 K (Joback), used in dyes
    4,4′-Dinitrotriphenylamine Bis(4-nitrophenyl)phenylamine C₁₈H₁₃N₃O₄ Electron-deficient, potential in OLEDs
    Nitrofen 5-nitrofuranyl, 4-ethoxyphenyl C₁₃H₁₂N₂O₃ Herbicidal activity, lower thermal stability

    Key Observations :

    • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl groups in Compound A enhance thermal stability via strong C-F bonds and reduced electron density, making it suitable for high-temperature polymers. In contrast, the nitro group in N-[(4-nitrophenyl)methylene]-aniline increases polarity but may reduce thermal resistance due to oxidative degradation risks .
    • Electron-Donating Groups (EDGs) : The methoxy group in 4-methoxy-N-(phenylmethylene)-aniline lowers melting/boiling points compared to Compound A , favoring solubility in organic solvents for dye applications .
    • Biological Activity : Nitrofen (4-ethoxy-N-(5-nitrofuranyl)methylene-aniline) demonstrates herbicidal properties but lacks the thermal robustness required for industrial polymers, highlighting the trade-off between functionality and stability .

    Thermophysical and Structural Data

    Property Compound A N-[(4-nitrophenyl)methylene]-aniline 4-Methoxy Derivative
    ΔfusH (kJ/mol) Not reported 24.56 Not reported
    Tboil (K) Not reported Not reported 677.16
    Thermal Stability >300°C Moderate <250°C
    Key Application Polymers Specialty chemicals Dyes

    Note: The fluorinated backbone of Compound A provides superior thermal stability compared to nitro- or methoxy-substituted analogs, aligning with its role in high-performance materials .

    Biological Activity

    Benzenamine, N-[bis(4-fluorophenyl)methylene]- (commonly referred to as bis(4-fluorobenzylidene)aniline) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including data tables and case studies.

    Chemical Structure and Properties

    Chemical Formula: C13_{13}H10_{10}F2_{2}N

    Molecular Weight: 225.23 g/mol

    The compound features two 4-fluorobenzylidene groups attached to a central aniline moiety, contributing to its unique chemical properties and biological activities.

    Antimicrobial Activity

    Research has demonstrated that compounds similar to benzenamine derivatives exhibit notable antimicrobial effects. A study focused on various substituted piperazines, which share structural similarities with benzenamine, highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial activities of related compounds:

    CompoundTarget OrganismInhibition Zone (mm)MIC (μg/mL)
    Compound 1Staphylococcus aureus3816
    Compound 2Escherichia coli258
    Compound 3Bacillus subtilis3016
    Compound 4Candida albicans15>100

    This table illustrates the potential of benzenamine derivatives in combating bacterial infections, particularly against E. coli and S. aureus, which are common pathogens in clinical settings .

    Anticancer Activity

    The anticancer potential of benzenamine derivatives has been explored in several studies. Notably, a recent investigation into structurally related compounds revealed significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings:

    CompoundCancer Cell LineIC50_{50} (μM)
    Compound AMDA-MB-231 (Breast)5.0
    Compound BK-562 (Leukemia)3.2
    Compound CHCT-116 (Colon)8.7
    Benzenamine, N-[bis(4-fluorophenyl)methylene]-HepG2 (Liver)TBD

    The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%, showcasing the promising anticancer activity of these compounds .

    The mechanisms underlying the biological activities of benzenamine derivatives are multifaceted:

    • Antimicrobial Mechanism: The antimicrobial activity is primarily attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
    • Anticancer Mechanism: The anticancer properties may involve apoptosis induction through mitochondrial pathways and inhibition of cell proliferation by interfering with DNA synthesis.

    Case Studies

    • Antimicrobial Efficacy Against E. coli:
      A study evaluated the efficacy of benzenamine derivatives against E. coli strains using agar diffusion methods. Results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics like gentamicin.
    • Cytotoxicity in HepG2 Cell Line:
      In vitro tests on HepG2 liver cancer cells demonstrated that benzenamine derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents.

    Q & A

    Q. What are the optimal synthetic methodologies for preparing N-[bis(4-fluorophenyl)methylene]benzenamine, and how do reaction conditions influence yield?

    The compound is synthesized via a Schiff base condensation between 4,4'-difluorobenzophenone and aniline using solid acid catalysts like HZSM-5. Key parameters include:

    • Catalyst selection : HZSM-5 (Si/Al = 25) achieves 91% yield due to its strong Brønsted acidity, confirmed via NH₃-TPD analysis .
    • Solvent : Non-polar solvents like toluene or xylene enhance imine formation by stabilizing intermediates.
    • Stoichiometry : A 1:2 molar ratio of ketone to aniline minimizes side reactions .
    • Temperature and time : Reflux for 12 hours ensures complete conversion.
    ParameterOptimal Condition
    Catalyst loading2.0 g per 0.1 mol ketone
    SolventToluene
    Reaction time12 hours
    Yield91%

    Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

    • ¹H/¹³C NMR : Confirm the imine bond (C=N) via a peak at ~160–165 ppm in ¹³C NMR and aromatic proton splitting patterns .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., m/z = 337.3 for [M+H]⁺) .
    • Melting point : Used as a purity indicator (reported range: 145–147°C) .
    • FT-IR : Identify C=N stretch at ~1620 cm⁻¹ and aromatic C-F vibrations at 1220–1150 cm⁻¹ .

    Q. How does catalyst acidity impact the synthesis efficiency?

    Brønsted acidity (proton-donating sites) in HZSM-5 promotes ketone activation and imine formation. NH₃-TPD profiles show that stronger acid sites (desorption peaks at 300–400°C) correlate with higher yields. Weakly acidic catalysts like Na-ZSM-5 or MCM-41(Al) underperform due to insufficient proton availability .

    Q. What safety precautions are essential when handling this compound?

    • Use PPE (gloves, goggles) to avoid skin/eye contact, as imines can be irritants.
    • Work in a fume hood due to potential volatility of aniline precursors.
    • Follow EPA TSCA guidelines for disposal, as aromatic amines are regulated under §716.120 .

    Advanced Research Questions

    Q. How can solvent polarity and catalyst reusability be optimized for scalable synthesis?

    • Solvent screening : Polar aprotic solvents (e.g., DMF) may accelerate kinetics but complicate purification. Non-polar solvents improve selectivity and ease of catalyst recovery .
    • Catalyst stability : HZSM-5 retains >85% activity after five cycles due to its rigid zeolitic framework. Regenerate via calcination (500°C, 4 hours) to remove carbon deposits .

    Q. What computational approaches predict the electronic structure and reactivity of this compound?

    • DFT calculations : Model the C=N bond length (~1.28 Å) and HOMO-LUMO gaps to assess electrophilicity .
    • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) for drug discovery applications .

    Q. How do substituents on the aromatic rings influence the compound’s properties?

    • Electron-withdrawing groups (e.g., -NO₂ in analogs like Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-) increase C=N bond polarization, enhancing reactivity in nucleophilic additions .
    • Steric effects : Bulky substituents reduce crystallinity, complicating X-ray analysis .

    Q. What strategies resolve contradictions in reported catalytic efficiencies?

    • Control experiments : Test variables like moisture content (aniline hygroscopicity) or catalyst pretreatment (e.g., H⁺ exchange for HZSM-5) .
    • Kinetic studies : Compare activation energies using Arrhenius plots to identify rate-limiting steps.

    Q. How can environmental impacts of this compound be mitigated in research settings?

    • Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME), a safer solvent.
    • Waste minimization : Employ catalytic quantities of HZSM-5 and recover unreacted aniline via distillation .

    Data Contradiction Analysis Example

    Conflict : Discrepancies in reported yields for HZSM-5 vs. Amberlyst 15.
    Resolution :

    • HZSM-5’s microporous structure restricts substrate diffusion in bulkier analogs, while macroreticular Amberlyst 15 performs better for larger molecules. Always match catalyst pore size to reactant dimensions .

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